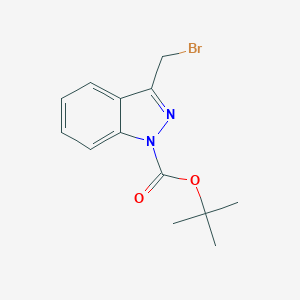

Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(bromomethyl)indazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-7-5-4-6-9(11)10(8-14)15-16/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKADXNQNCAFGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174180-42-8 | |

| Record name | 3-(Bromomethyl)-1H-indazole, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Core Chemical Properties

This compound, with the CAS number 174180-42-8, is a derivative of indazole, a bicyclic heteroaromatic compound. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen enhances its stability and solubility in organic solvents, while the bromomethyl group at the 3-position serves as a reactive handle for further chemical modifications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 174180-42-8 | [1] |

| Molecular Formula | C₁₃H₁₅BrN₂O₂ | [1] |

| Molecular Weight | 311.18 g/mol | [1] |

| Appearance | White to yellow solid | |

| Purity | 95+% | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a two-step sequence starting from 3-methyl-1H-indazole. The first step involves the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the bromination of the methyl group at the 3-position.

Step 1: Synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate

This step involves the protection of the nitrogen atom of 3-methyl-1H-indazole using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

To a solution of 3-methyl-1H-indazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (1.1-1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-methyl-1H-indazole-1-carboxylate.

Diagram 1: Synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical research and development. This document details the necessary reagents, experimental protocols, and quantitative data to facilitate its successful laboratory preparation.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various kinase inhibitors and other biologically active molecules. The presence of the reactive bromomethyl group at the 3-position, coupled with the protective tert-butyloxycarbonyl (Boc) group on the indazole nitrogen, allows for selective functionalization and elaboration of the molecular scaffold. This guide outlines a common and effective two-step synthesis route commencing from 3-methyl-1H-indazole.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

-

Boc Protection: The nitrogen of the indazole ring of 3-methyl-1H-indazole is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent step.

-

Radical Bromination: The methyl group at the 3-position of the Boc-protected indazole is then subjected to a radical bromination, typically using N-bromosuccinimide (NBS), to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield |

| 1. Boc Protection | 3-methyl-1H-indazole | Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (DCM) | 12-16 hours | Room Temperature | ~95% |

| 2. Radical Bromination | tert-Butyl 3-methyl-1H-indazole-1-carboxylate | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon tetrachloride (CCl₄) | 2-4 hours | Reflux (~77°C) | ~80% |

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate

This procedure details the protection of the indazole nitrogen with a Boc group.

Materials:

-

3-methyl-1H-indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a solution of 3-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM), add 4-(dimethylaminopyridine) (DMAP) (0.1 eq).

-

To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-methyl-1H-indazole-1-carboxylate as a solid.

Step 2: Synthesis of this compound

This procedure describes the radical bromination of the methyl group.

Materials:

-

tert-Butyl 3-methyl-1H-indazole-1-carboxylate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a solution of tert-butyl 3-methyl-1H-indazole-1-carboxylate (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq).

-

Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2-4 hours. The reaction can be monitored by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove succinimide.

-

Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Alternative Pathway Considerations

An alternative synthesis route involves the use of tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate as the intermediate. This pathway consists of the following conceptual steps:

-

Boc Protection: Protection of 3-(hydroxymethyl)-1H-indazole to yield tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate.

-

Bromination of Alcohol: Conversion of the primary alcohol to a bromide using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

While this route is chemically feasible, the radical bromination of the methyl group is often preferred due to milder reaction conditions and the ready availability of the starting material, 3-methyl-1H-indazole.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and available resources.

Spectroscopic and Analytical Profile of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate, a key intermediate in synthetic organic chemistry. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document presents available mass spectrometry information, along with a detailed analysis of a closely related precursor, tert-butyl 1H-indazole-3-carboxylate. This comparative approach offers valuable insights for the characterization of the title compound.

Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₅BrN₂O₂ |

| Molecular Weight | 311.18 g/mol |

| CAS Number | 174180-42-8 |

Spectroscopic Data Summary

Mass Spectrometry (MS)

A gas chromatography-mass spectrometry (GC-MS) analysis has been recorded for this compound. The key identifier from this analysis is the molecular ion peak, which confirms the compound's molecular weight.

| Ion | m/z (Expected) | Interpretation |

| [M]⁺ | 310.03 / 312.03 | Molecular ion peak, showing isotopic pattern for one bromine atom. |

| [M-56]⁺ | 254.03 / 256.03 | Loss of isobutylene (C₄H₈) from the tert-butyl group. |

| [M-101]⁺ | 209.03 / 211.03 | Loss of the entire Boc group (C₅H₉O₂). |

| [C₄H₉]⁺ | 57.07 | tert-butyl cation, often a base peak. |

Spectroscopic Data of a Key Precursor: Tert-butyl 1H-indazole-3-carboxylate

The following data for tert-butyl 1H-indazole-3-carboxylate (a regioisomer, also known as 3-tert-Butoxycarbonyl-1H-indazole) provides a reference for the indazole core and the tert-butoxycarbonyl group signals.[1]

¹H NMR (300MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Expected Change in Target Compound |

| 13.40 | s | 1H | - | NH | Signal will be absent due to N1-Boc protection. |

| 8.15 | d | 1H | 8.1 | Ar-H | Shift expected due to substitution at C3. |

| 7.90 | d | 1H | 8.4 | Ar-H | Shift expected due to substitution at C3. |

| 7.47-7.42 | m | 1H | - | Ar-H | Shift expected due to substitution at C3. |

| 7.30 | m | 1H | - | Ar-H | Shift expected due to substitution at C3. |

| 1.72 | s | 9H | - | -C(CH₃)₃ | Signal expected to be similar. |

| - | - | - | - | -CH₂Br | A new singlet is expected around 4.5-5.0 ppm. |

¹³C NMR (75 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment | Expected Change in Target Compound |

| 162.54 | C=O | Signal expected to be similar. |

| 141.63 | Ar-C | Shift expected. |

| 137.39 | Ar-C | Shift expected. |

| 126.83 | Ar-CH | Shift expected. |

| 122.81 | Ar-CH | Shift expected. |

| 122.04 | Ar-C | Shift expected. |

| 121.63 | Ar-CH | Shift expected. |

| 111.91 | Ar-CH | Shift expected. |

| 81.98 | -C(CH₃)₃ | Signal expected to be similar. |

| 28.42 | -C(CH₃)₃ | Signal expected to be similar. |

| - | -CH₂Br | A new signal is expected around 30-35 ppm. |

Infrared (IR) Spectroscopy (Neat) [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Expected Change in Target Compound |

| 3258 | Strong, Broad | N-H Stretch | This peak will be absent. |

| 1710 | Strong | C=O Stretch (Ester) | Peak expected to be present, possibly shifted to a higher wavenumber (e.g., ~1730-1750 cm⁻¹). |

| 1621 | Medium | C=C Stretch (Aromatic) | Peaks expected to be present. |

| 1235 | Strong | C-O Stretch (Ester) | Peak expected to be present. |

| - | - | C-Br Stretch | A new peak is expected in the fingerprint region (around 600-700 cm⁻¹). |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established chemical literature for similar compounds.

Synthesis Protocol: N-Boc Protection and Bromination

-

N-Boc Protection of 3-Methyl-1H-indazole: To a solution of 3-methyl-1H-indazole in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, tert-butyl 3-methyl-1H-indazole-1-carboxylate, can be purified by column chromatography on silica gel.

-

Bromination: The purified tert-butyl 3-methyl-1H-indazole-1-carboxylate is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide are added. The mixture is heated to reflux and irradiated with a light source to facilitate the radical bromination of the methyl group.

-

Final Purification: After the reaction is complete, the mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The resulting crude product, this compound, is then purified by flash column chromatography.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[1]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, a small amount is placed directly on the crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. The data is typically presented in terms of transmittance or absorbance.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or electron ionization (EI) can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.[1]

-

Workflow and Logical Diagrams

The following diagrams illustrate the synthetic and analytical workflow for this compound.

Caption: Synthetic pathway for this compound.

Caption: Analytical workflow for the characterization of the final product.

References

The Role of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate is a key synthetic intermediate that exemplifies the strategic importance of the indazole framework. While not an active pharmaceutical ingredient itself, this compound is a highly valuable building block in the synthesis of targeted therapeutics.

This technical guide explores the biological significance of this compound by examining its synthetic utility and the mechanism of action of the potent molecules derived from it. We will focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, using the FDA-approved drug Niraparib as a primary case study to illustrate the pathway from a simple indazole intermediate to a life-saving cancer therapy.

Synthetic Utility and Chemical Reactivity

This compound is designed for synthetic efficiency. It features two key functionalities:

-

The Tert-butoxycarbonyl (Boc) Group: Attached to the N1 position of the indazole ring, the Boc group serves as a protecting group. It prevents unwanted side reactions at the indazole nitrogen during synthesis and can be removed under acidic conditions in a later step.

-

The Bromomethyl Group: Located at the C3 position, the bromomethyl group is an excellent electrophilic handle. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of side chains and functional groups, which is crucial for building molecular complexity and exploring structure-activity relationships (SAR).

The primary reaction of this intermediate is the alkylation of nucleophiles, such as amines, phenols, or thiols, to create a diverse library of 3-substituted indazole derivatives.

Case Study: Synthesis and Mechanism of a PARP Inhibitor (Niraparib)

The development of PARP inhibitors is a prime example of how indazole-based intermediates lead to targeted cancer therapies. Niraparib (Zejula®) is a potent, orally active PARP inhibitor approved for treating ovarian, fallopian tube, and primary peritoneal cancer.[3][4][5]

Representative Synthesis of the Niraparib Core

While various synthetic routes to Niraparib exist, a common strategy involves the construction of the 2-phenyl-2H-indazole-7-carboxamide core. The following scheme illustrates a plausible pathway for synthesizing the core structure, highlighting where an intermediate like this compound would be used to introduce functionality at the C3 position, which is then elaborated into the final drug. For Niraparib specifically, the substitution is at the N2 and C7 positions, but the principle of using reactive indazole intermediates is the same. The synthesis shown below is a representative route to a related indazole carboxamide to illustrate the chemical principles.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Niraparib's efficacy is rooted in two key mechanisms: the inhibition of PARP enzymatic activity and the concept of synthetic lethality.[1][6][7]

-

Role of PARP in DNA Repair: Poly(ADP-ribose) polymerase enzymes, particularly PARP-1 and PARP-2, are crucial for cellular homeostasis. They act as DNA damage sensors. When they detect a single-strand break (SSB) in DNA, they bind to the site and synthesize chains of poly(ADP-ribose) (PAR). This PARylation process recruits other DNA repair proteins to the site, facilitating the Base Excision Repair (BER) pathway to fix the damage.[1][8]

-

PARP Inhibition: Niraparib is a potent inhibitor of both PARP-1 and PARP-2.[8][9] It competes with the natural substrate (NAD+) for the catalytic domain of the PARP enzyme. This inhibition has a dual effect:

-

Catalytic Inhibition: It prevents the synthesis of PAR chains, stalling the recruitment of repair machinery to SSBs. These unrepaired SSBs can then degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[1]

-

PARP Trapping: Niraparib not only inhibits the enzyme but also "traps" it on the DNA at the site of the break. This trapped PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and repair, further contributing to cell death.[7][10] The potency of different PARP inhibitors often correlates more strongly with their trapping ability than their catalytic inhibition alone.[10]

-

-

Synthetic Lethality: The true power of PARP inhibitors like Niraparib is realized in cancer cells that have a pre-existing defect in another major DNA repair pathway, Homologous Recombination (HR). The HR pathway is the primary mechanism for repairing DSBs. Genes like BRCA1 and BRCA2 are essential for functional HR. In cancers with mutations in BRCA1/2, the HR pathway is deficient.

-

In a normal cell, if PARP is inhibited, the resulting DSBs can still be repaired by the functional HR pathway.

-

However, in a BRCA-mutated cancer cell, both the BER pathway (due to PARP inhibition) and the HR pathway are compromised. The cell is unable to repair the accumulating DSBs, leading to genomic instability, mitotic catastrophe, and ultimately, programmed cell death (apoptosis). This phenomenon, where the loss of two genes/pathways is lethal but the loss of either one alone is not, is called synthetic lethality .[11][12]

-

Quantitative Biological Data

Niraparib's potency has been extensively characterized in both biochemical and cell-based assays.

Table 1: Enzymatic and Cellular PARP Inhibition by Niraparib

| Assay Type | Target/Cell Line | Endpoint | Value | Reference |

| Biochemical Assay | PARP-1 | IC₅₀ | 3.8 nM | [8] |

| Biochemical Assay | PARP-2 | IC₅₀ | 2.1 nM | [8] |

| Whole Cell Assay | Various Cell Lines | IC₅₀ (PARylation) | ~4 nM | [13] |

| Whole Cell Assay | Various Cell Lines | IC₉₀ (PARylation) | ~50 nM | [13] |

IC₅₀: The concentration of an inhibitor where the response (or binding) is reduced by half. IC₉₀: The concentration of an inhibitor where the response (or binding) is reduced by 90%.

Table 2: Cytotoxicity (CC₅₀/IC₅₀) of Niraparib in Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | CC₅₀ / IC₅₀ (nM/µM) | Reference |

| HeLa (silenced) | Cervical Cancer | BRCA1-deficient | 34 nM | [13] |

| A549 (silenced) | Lung Cancer | BRCA2-deficient | 11 nM | [13] |

| MDA-MB-436 | Breast Cancer | BRCA1-mutant | 18 nM | [13] |

| CAPAN-1 | Pancreatic Cancer | BRCA2-deficient | 90 nM | [13] |

| Capan-1 | Pancreatic Cancer | BRCA2-deficient | ~15 µM | [14] |

| MIA PaCa-2 | Pancreatic Cancer | BRCA-proficient | ~26 µM | [14] |

| PANC-1 | Pancreatic Cancer | BRCA-proficient | ~50 µM | [14] |

| OVCAR8 | Ovarian Cancer | BRCA-proficient | ~20 µM | [14] |

| PEO1 | Ovarian Cancer | BRCA2-mutant | ~28 µM | [14] |

CC₅₀/IC₅₀: The concentration of a drug that is required for 50% cell growth inhibition. Note: IC₅₀ values can vary significantly between studies depending on assay conditions (e.g., incubation time).

Experimental Protocols

Protocol 1: Cell-Based PARP Inhibition Assay (PARylation Assay)

This assay measures the ability of a compound to inhibit the formation of PAR chains in cells following DNA damage.

1. Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

96-well cell culture plates

-

Complete culture medium

-

Hydrogen peroxide (H₂O₂) for inducing DNA damage

-

Niraparib or other test compounds

-

Lysis buffer

-

Anti-PAR primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

ELISA plates and reader

2. Methodology:

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with a serial dilution of Niraparib (e.g., from 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

DNA Damage Induction: Add H₂O₂ to all wells (except for negative controls) to a final concentration that induces a robust PARP response (e.g., 10 mM) and incubate for 10-15 minutes.

-

Cell Lysis: Aspirate the medium and lyse the cells directly in the wells using a suitable lysis buffer.

-

ELISA:

-

Coat an ELISA plate with the cell lysates overnight at 4°C.

-

Wash the plate and block with a blocking buffer.

-

Incubate with a primary antibody specific for PAR.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Wash and add a chemiluminescent or colorimetric substrate.

-

-

Data Analysis: Read the signal on a plate reader. The signal is proportional to the amount of PARylation. Plot the signal against the concentration of Niraparib and fit to a dose-response curve to calculate the IC₅₀ value.[13]

Protocol 2: Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.

1. Materials:

-

Cancer cell line of interest

-

96-well opaque-walled cell culture plates

-

Complete culture medium

-

Niraparib or other test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, #G7570) or similar

-

Luminometer plate reader

2. Methodology:

-

Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate overnight.

-

Compound Treatment: Add serial dilutions of Niraparib (e.g., from 0.1 µM to 200 µM) to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired exposure period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[14][15]

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis: Measure the luminescence using a plate reader. The signal is directly proportional to the number of viable cells. Calculate the percentage of viability relative to the vehicle control for each concentration. Plot the percentage of viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.[14][16]

Conclusion

This compound represents a pivotal class of intermediates in modern drug discovery. While devoid of a specific biological mechanism of action on its own, its true value lies in its synthetic potential. The reactive bromomethyl handle allows medicinal chemists to readily synthesize vast libraries of novel indazole-containing compounds. As demonstrated through the case study of Niraparib, these efforts can lead to the discovery of highly potent and selective therapeutic agents that operate through sophisticated mechanisms like synthetic lethality. Understanding the chemistry of such intermediates and the biology of their ultimate products is fundamental to the development of next-generation targeted therapies.

References

- 1. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 2. FDA Approval Summary: Niraparib for the Maintenance Treatment of Patients with Recurrent Ovarian Cancer in Response to Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FDA Approves Niraparib as Maintenance Treatment in Women with Advanced Ovarian, Fallopian and Primary Peritoneal Cancer Regardless of Biomarker Status - GOG [gog.org]

- 4. FDA approves niraparib for first-line maintenance of advanced ovarian cancer | FDA [fda.gov]

- 5. onclive.com [onclive.com]

- 6. urology-textbook.com [urology-textbook.com]

- 7. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Short-term starvation synergistically enhances cytotoxicity of Niraparib via Akt/mTOR signaling pathway in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of complex bioactive molecules, most notably kinase inhibitors. The strategic placement of a reactive bromomethyl group at the 3-position of the indazole core, coupled with the protective tert-butoxycarbonyl (Boc) group on the nitrogen atom, makes it a versatile intermediate for constructing targeted therapeutics. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its application in the development of novel pharmaceuticals, with a focus on its role as a precursor to Cyclin-Dependent Kinase 9 (CDK9) inhibitors.

Chemical Properties and Data

A summary of the key chemical properties of this compound is presented below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Boc-3-(bromomethyl)-1H-indazole, 3-(Bromomethyl)-1H-indazole, N1-BOC protected |

| CAS Number | 174180-42-8 |

| Molecular Formula | C₁₃H₁₅BrN₂O₂ |

| Molecular Weight | 311.17 g/mol |

| Melting Point | 84 °C |

| Appearance | Solid |

Spectroscopic data for a related compound, tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, is available and can serve as a reference for characterizing the title compound.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 3-methyl-1H-indazole. The first step involves the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the methyl group at the 3-position.

Step 1: Synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate

This step involves the protection of the N-H group of 3-methyl-1H-indazole using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

To a solution of 3-methyl-1H-indazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to yield tert-butyl 3-methyl-1H-indazole-1-carboxylate.

Step 2: Synthesis of this compound

The key transformation in this step is the benzylic bromination of the 3-methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this reaction, which typically proceeds via a free-radical mechanism initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol:

-

Dissolve tert-butyl 3-methyl-1H-indazole-1-carboxylate in a non-polar solvent, classically carbon tetrachloride (CCl₄), although safer alternatives are now preferred.

-

Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

-

Reflux the mixture with stirring, often with irradiation from a sunlamp to facilitate radical initiation.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to afford pure this compound.

Application in Drug Development: Synthesis of CDK9 Inhibitors

This compound is a valuable intermediate in the synthesis of potent and selective CDK9 inhibitors, which are being investigated as potential treatments for colorectal cancer.[2] The bromomethyl group serves as a reactive handle for nucleophilic substitution, allowing for the attachment of various pharmacophores to the indazole scaffold.

A general synthetic workflow for the utilization of this intermediate is outlined below.

In a typical subsequent step, the bromomethyl intermediate is reacted with a suitable amine-containing heterocycle in the presence of a base. This nucleophilic substitution reaction forms a new carbon-nitrogen bond, linking the indazole core to another key part of the final inhibitor. The final step usually involves the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the active pharmaceutical ingredient.

Signaling Pathway in Cancer Therapy

CDK9 is a key regulator of transcription elongation. In many cancers, including colorectal cancer, the overexpression of anti-apoptotic proteins like Mcl-1 is a common survival mechanism. The transcription of the MCL1 gene is highly dependent on the activity of CDK9. By inhibiting CDK9, the production of Mcl-1 is suppressed, leading to an increase in intracellular reactive oxygen species (ROS), activation of the caspase cascade, and ultimately, apoptosis (programmed cell death) of the cancer cells.[2]

The diagram below illustrates the proposed mechanism of action for a CDK9 inhibitor derived from this compound.

Conclusion

This compound is a high-value intermediate for the synthesis of pharmacologically active compounds. Its utility is underscored by its role in the development of selective CDK9 inhibitors for cancer therapy. The synthetic routes to this compound are well-established, relying on standard protection and bromination reactions. The reactivity of the bromomethyl group provides a convenient point for diversification, enabling the exploration of a wide chemical space in the quest for novel and more effective therapeutics. The continued investigation into the applications of this and related indazole derivatives will undoubtedly contribute to the advancement of modern drug discovery.

References

physical and chemical characteristics of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document details its properties, synthesis, and analytical characterization, offering valuable insights for its application in research and drug development.

Core Physical and Chemical Characteristics

This compound is a stable, solid compound at room temperature. Its core structure consists of an indazole ring system N1-protected with a tert-butoxycarbonyl (Boc) group and substituted with a bromomethyl group at the 3-position. The Boc protecting group offers stability under a range of conditions, particularly basic and nucleophilic environments, while being readily removable under acidic conditions. This feature makes it a versatile intermediate in multi-step organic syntheses.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅BrN₂O₂ | [1] |

| Molecular Weight | 311.18 g/mol | [1] |

| Exact Mass | 310.031691 g/mol | [1] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols of related compounds |

| InChI | InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-7-5-4-6-9(11)10(8-14)15-16/h4-7H,8H2,1-3H3 | [1] |

| InChIKey | UKADXNQNCAFGTF-UHFFFAOYSA-N | [1] |

| SMILES | c1(n--INVALID-LINK--C(=O)OC(C)(C)C)CBr | [1] |

| CAS Number | Not readily available |

Synthesis and Purification

The synthesis of this compound can be conceptualized in a two-step process starting from 3-methyl-1H-indazole. The first step involves the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the methyl group at the 3-position.

Experimental Protocol: Synthesis

Step 1: Synthesis of Tert-butyl 3-methyl-1H-indazole-1-carboxylate

This procedure is adapted from the synthesis of similar N-Boc protected indazole derivatives.

-

Materials: 3-methyl-1H-indazole, Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 3-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

-

Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Step 2: Bromination of Tert-butyl 3-methyl-1H-indazole-1-carboxylate

This step involves the radical bromination of the methyl group.

-

Materials: Tert-butyl 3-methyl-1H-indazole-1-carboxylate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Saturated aqueous sodium thiosulfate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve Tert-butyl 3-methyl-1H-indazole-1-carboxylate (1.0 eq) in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

-

Reflux the mixture and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Experimental Protocol: Purification

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Procedure:

-

Prepare a silica gel column packed in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

-

Analytical Characterization

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak consistent with its molecular weight.

Table 2: Mass Spectrometry Data

| Ion | m/z | Interpretation |

| [M+H]⁺ | 311.0, 313.0 | Molecular ion peak with isotopic pattern for Bromine |

| [M-C₄H₈+H]⁺ | 255.0, 257.0 | Loss of isobutylene from the Boc group |

| [M-Boc+H]⁺ | 211.0, 213.0 | Loss of the entire Boc group |

| [C₄H₉]⁺ | 57.1 | tert-butyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted): The spectrum is expected to show signals for the aromatic protons of the indazole ring, a singlet for the bromomethyl protons, and a singlet for the tert-butyl protons of the Boc group.

-

¹³C NMR (predicted): The spectrum would display signals for the aromatic carbons, the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the bromomethyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the carbamate in the Boc group (around 1720-1740 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations.

Reactivity and Stability

The N-Boc protecting group confers significant stability to the indazole ring, making it resistant to many nucleophilic and basic conditions.[2] The primary site of reactivity is the bromomethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 3-position of the indazole core, making it a valuable building block for combinatorial chemistry and the synthesis of compound libraries.

The compound should be stored in a cool, dry place, away from strong oxidizing agents. Under acidic conditions, the Boc group can be cleaved to deprotect the indazole nitrogen.

Potential Biological Activity and Applications

While there is no specific data on the biological activity of this compound itself, the indazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Indazole derivatives have been reported to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4]

Derivatives of 3-methyl-1H-indazole have been investigated as selective inhibitors of Bromodomain-containing protein 4 (BRD4), a target in cancer therapy.[5] The bromomethyl group at the 3-position of the title compound serves as a versatile handle to introduce various substituents, enabling the generation of diverse libraries of indazole derivatives for screening against various biological targets.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]

- 5. Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Core: A Journey from Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the foundation for a multitude of biologically active compounds. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indazole-based compounds, alongside a detailed examination of their role in modern drug discovery, particularly as kinase inhibitors. We will delve into the seminal synthetic methodologies, present comparative quantitative data on the biological activity of key derivatives, and provide detailed experimental protocols for their synthesis and evaluation.

Discovery and Early History: The Pioneering Work of Emil Fischer

The history of indazole begins in 1880 with the pioneering work of the renowned German chemist, Emil Fischer . In his seminal research, Fischer reported the first synthesis of an indazole derivative by the cyclization of o-hydrazinobenzoic acid. This intramolecular condensation reaction laid the groundwork for the exploration of this novel heterocyclic system.

Subsequent to Fischer's discovery, a number of "classical" methods for the synthesis of the indazole core were developed, each contributing to the growing accessibility and chemical diversity of this compound class. These early methods, while foundational, often required harsh reaction conditions and offered limited control over regioselectivity.

The Evolution of Indazole Synthesis: A Chronological Perspective

The synthetic accessibility of the indazole core has been a key driver of its exploration in medicinal chemistry. Over the decades, the methodologies for its construction have evolved from classical, often low-yielding procedures to highly efficient and versatile modern catalytic strategies.

Classical Indazole Syntheses

Several named reactions form the bedrock of classical indazole synthesis:

-

Jacobson Indazole Synthesis (1893): This method involves the treatment of o-toluidine with nitrous acid to form a diazonium salt, which then undergoes an intramolecular cyclization. While historically significant, this method often suffers from low yields and the formation of side products.

-

Davis-Beirut Reaction: This reaction provides a route to 2H-indazoles through the reaction of an o-nitrobenzylamine with a base.

-

Sundberg Indazole Synthesis: This method utilizes the thermal or photochemical decomposition of 2-azidostyrenes to generate a nitrene intermediate, which then cyclizes to form the indazole ring.

Modern Synthetic Methodologies

The advent of transition-metal catalysis has revolutionized the synthesis of indazoles, offering milder reaction conditions, broader substrate scope, and improved regioselectivity. Key modern approaches include:

-

Palladium-catalyzed cross-coupling reactions: These methods, such as the Buchwald-Hartwig amination, enable the efficient formation of the N-N bond crucial for the indazole ring system.

-

Copper-catalyzed reactions: Copper catalysts have also proven effective in mediating the intramolecular N-arylation reactions to form indazoles.

-

Rhodium-catalyzed C-H activation: More recently, rhodium-catalyzed C-H activation strategies have emerged as powerful tools for the direct and atom-economical synthesis of substituted indazoles.

The following diagram illustrates a generalized workflow for the synthesis of a substituted 1H-indazole, highlighting the key bond-forming steps.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors using Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors utilizing Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate as a key building block. The indazole scaffold is a privileged structure in medicinal chemistry, known for its role in a variety of kinase inhibitors targeting critical pathways in cancer and other diseases.

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery. The 1H-indazole core is a versatile scaffold for the synthesis of such inhibitors. This document outlines the synthesis of a model library of N-substituted 3-(aminomethyl)-1H-indazole derivatives and provides protocols for their biological evaluation.

Data Presentation

The following table summarizes the anti-proliferative activity of a representative series of 3,5-disubstituted-1H-indazole-3-amine derivatives against a panel of human cancer cell lines. The IC50 values, representing the concentration required for 50% inhibition of cell growth, are presented.

| Compound ID | A549 (Lung Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | Hep-G2 (Liver Cancer) IC50 (µM) |

| 6a | >50 | 28.34 | >50 | 35.41 |

| 6f | 21.52 | 8.15 | 19.83 | 11.25 |

| 6o | 15.32 | 5.15 | 12.87 | 9.76 |

| 6u | 34.17 | 11.23 | 29.88 | 15.43 |

| 5-Fluorouracil | 8.76 | 3.12 | 10.21 | 5.89 |

Data is representative of similar compounds and is adapted from published literature for illustrative purposes.[1]

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 3-(((4-chlorophenyl)amino)methyl)-1H-indazole-1-carboxylate (IND-Inhibitor-1)

This protocol describes the N-alkylation of 4-chloroaniline with this compound.

Materials:

-

This compound

-

4-chloroaniline

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroaniline (1.2 equivalents).

-

Add anhydrous THF to dissolve the aniline.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product, IND-Inhibitor-1 .

Characterization:

The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Deprotection of the Indazole Nitrogen

This protocol describes the removal of the Boc protecting group to yield the final kinase inhibitor.

Materials:

-

IND-Inhibitor-1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

Procedure:

-

Dissolve IND-Inhibitor-1 in dichloromethane.

-

Add trifluoroacetic acid (10-20 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected final compound.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the IC50 value of a synthesized inhibitor against a target kinase.

Materials:

-

Target kinase (e.g., PLK4, Aurora Kinase A)

-

Substrate peptide

-

ATP

-

Synthesized inhibitor

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Prepare serial dilutions of the synthesized inhibitor in DMSO.

-

In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

-

Add the target kinase to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the plate at 30 °C for 1 hour.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase activity relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value using non-linear regression.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of the synthesized inhibitors on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)

-

Cell culture medium and supplements

-

Synthesized inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized inhibitor (and a vehicle control) for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by indazole-based kinase inhibitors.

References

Application Notes and Protocols: N-Alkylation of Amines with Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of primary and secondary amines with tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate. This reaction is a key step in the synthesis of a variety of indazole-containing compounds with potential therapeutic applications. The protocol is based on standard nucleophilic substitution reaction conditions.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the indazole core is crucial for the development of new therapeutic agents. The N-alkylation of amines with this compound provides a straightforward method to introduce diverse amino functionalities at the 3-position of the indazole ring, leading to the creation of extensive compound libraries for drug discovery. This process involves the nucleophilic attack of an amine on the electrophilic benzylic carbon of the bromomethyl group, leading to the displacement of the bromide and the formation of a new carbon-nitrogen bond.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the N-alkylation of amines with this compound.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF or ACN (approximately 0.1-0.2 M concentration).

-

Addition of Base and Amine: Add the amine (1.1-1.5 eq) to the solution, followed by the addition of a suitable base such as powdered anhydrous K₂CO₃ (2.0-3.0 eq) or DIPEA (2.0-3.0 eq).

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC (a typical eluent system is a mixture of hexanes and ethyl acetate).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated indazole derivative.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the N-alkylation of various amines with this compound. Please note that these are illustrative examples, and optimization of reaction conditions may be necessary for specific substrates.

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | DMF | 60 | 12 | 85-95 |

| Piperidine | K₂CO₃ | ACN | 50 | 16 | 80-90 |

| Benzylamine | DIPEA | DMF | RT | 24 | 75-85 |

| Aniline | K₂CO₃ | DMF | 80 | 24 | 60-70 |

| Diethylamine | DIPEA | ACN | 50 | 18 | 70-80 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the N-alkylation of amines.

General Reaction Scheme

Caption: General N-alkylation reaction scheme.

Application Notes and Protocols for Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on screening collections of low molecular weight fragments that typically bind to protein targets with low affinity but do so efficiently. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate is a versatile, functionalized indazole fragment that holds significant potential for FBDD, both in the generation of diverse fragment libraries and as a reactive fragment for covalent screening.

The N-Boc protecting group provides stability during many synthetic manipulations and can be readily removed under acidic conditions, allowing for further elaboration of the indazole N1 position. The 3-bromomethyl group serves as a key reactive handle for two primary applications:

-

Fragment Library Synthesis: The bromide can be displaced by a variety of nucleophiles to rapidly generate a library of fragments with diverse functionalities at the 3-position.

-

Covalent Fragment Screening: The electrophilic bromomethyl group can react with nucleophilic residues (e.g., cysteine) in a protein's binding site, enabling its use as a covalent fragment to identify and validate binding pockets.

These application notes provide detailed protocols for the synthesis of the title compound, its use in generating a fragment library, and its application in a covalent fragment screening workflow.

Data Presentation

While specific binding data for this compound is not extensively available in the public domain, the following table outlines the calculated physicochemical properties that are critical for its classification as a fragment and for guiding library development.

| Property | Value | Source |

| Molecular Weight | 311.18 g/mol | Calculated |

| cLogP | 3.1 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 4 | Calculated |

| Topological Polar Surface Area | 44.1 Ų | Calculated |

Table 1: Physicochemical Properties of this compound.

The properties of the core fragment align well with the "Rule of Three" often applied in FBDD (MW < 300, cLogP < 3, H-bond donors/acceptors < 3, Rotatable bonds < 3). While the molecular weight is slightly above 300, its utility as a reactive fragment and a versatile synthetic intermediate remains high.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 3-methyl-1H-indazole.

Step 1: Synthesis of Tert-butyl 3-methyl-1H-indazole-1-carboxylate

-

To a solution of 3-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Tert-butyl 3-methyl-1H-indazole-1-carboxylate.

Step 2: Bromination to this compound

-

Dissolve Tert-butyl 3-methyl-1H-indazole-1-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

-

Reflux the mixture and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Generation of a Fragment Library via Nucleophilic Substitution

This protocol outlines a general procedure for creating a library of diverse indazole fragments.

-

In parallel reaction vials, dispense a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

To each vial, add a unique nucleophile (1.1 eq) from a pre-selected library (e.g., phenols, thiophenols, amines, heterocycles).

-

Add a suitable base (e.g., potassium carbonate or triethylamine, 1.5 eq) to each vial.

-

Seal the vials and stir the reactions at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.

-

Monitor the progress of a representative reaction by LC-MS.

-

Upon completion, perform a high-throughput aqueous work-up and extraction into a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and purify the fragments using high-throughput purification techniques such as preparative HPLC.

-

Characterize each fragment by LC-MS and NMR spectroscopy.

| Nucleophile Class | Example | Resulting Linkage |

| Phenols | 4-Methoxyphenol | Ether |

| Thiophenols | 4-Chlorothiophenol | Thioether |

| Amines | Morpholine | Amine |

| Heterocycles | Imidazole | N-alkylation |

Table 2: Examples of Nucleophiles for Fragment Library Synthesis.

Protocol 3: Covalent Fragment Screening against a Cysteine-containing Protein

This protocol describes a general workflow for screening this compound as a covalent fragment.

-

Protein Preparation: Prepare the target protein at a suitable concentration (e.g., 10 µM) in a buffered solution (e.g., HEPES or phosphate buffer, pH 7.4).

-

Compound Incubation: Incubate the protein with this compound (e.g., at 100-200 µM) for a defined period (e.g., 1-24 hours) at a controlled temperature (e.g., 4 °C or room temperature). Include a no-fragment control.

-

Mass Spectrometry Analysis: Analyze the samples by intact protein mass spectrometry (e.g., LC-ESI-TOF MS). A mass shift corresponding to the molecular weight of the fragment minus HBr indicates covalent modification.

-

Hit Validation:

-

Perform dose-response and time-course experiments to confirm covalent modification.

-

Use tandem mass spectrometry (MS/MS) to identify the specific residue(s) modified.

-

-

Functional Assay: If a functional assay for the target protein is available, assess the effect of the covalent fragment on protein activity to correlate binding with function.

Visualizations

Caption: Synthetic workflow for the target compound.

Caption: Workflow for fragment library generation.

Application of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate in API Synthesis: A Detailed Overview

Introduction

Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). The indazole scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and neurological effects. The presence of a Boc-protected nitrogen and a reactive bromomethyl group at the 3-position makes this reagent a versatile intermediate for introducing the indazole moiety into drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a hypothetical API, a potent kinase inhibitor.

Application Notes

The unique structural features of this compound offer several advantages in API synthesis:

-

Regioselective Functionalization: The tert-butyloxycarbonyl (Boc) protecting group on the N1 position of the indazole ring directs alkylation and other electrophilic reactions to this position, preventing the formation of undesired N2-substituted isomers. This protection is crucial for ensuring the correct regiochemistry in the final API.

-

Controlled Introduction of the Indazole Moiety: The bromomethyl group at the C3 position serves as a versatile handle for nucleophilic substitution reactions. This allows for the straightforward coupling of the indazole core with various nucleophiles, such as amines, phenols, and thiols, which are often present in other fragments of the target API.

-

Stability and Handling: The Boc-protected indazole is generally more stable and easier to handle compared to the unprotected parent compound, facilitating its use in multi-step syntheses.

-

Versatility in Drug Design: The indazole ring system is a known pharmacophore that can interact with various biological targets. By using this compound, medicinal chemists can readily incorporate this privileged scaffold into novel drug candidates to explore their therapeutic potential. Indazole derivatives have been investigated for their roles as cannabinoid receptor agonists and inhibitors of various kinases.

Hypothetical API Synthesis: A Kinase Inhibitor

To illustrate the application of this compound, we will outline the synthesis of a hypothetical kinase inhibitor, "Indazokinib." Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. In this example, the indazole moiety will serve as this core component.

The overall synthetic strategy involves the coupling of this compound with a substituted aniline derivative, followed by deprotection of the Boc group.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of "Indazokinib" starting from this compound. The data is based on typical yields and conditions for analogous reactions found in the literature.

| Step | Reaction | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | N-Alkylation | This compound, 4-amino-3-chlorophenol | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |

| 2 | Boc Deprotection | Tert-butyl 3-((4-amino-3-chlorophenoxy)methyl)-1H-indazole-1-carboxylate | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25 | 4 | 95 |

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 3-((4-amino-3-chlorophenoxy)methyl)-1H-indazole-1-carboxylate (Intermediate 1)

Materials:

-

This compound

-

4-amino-3-chlorophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 4-amino-3-chlorophenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product as a solid.

Protocol 2: Synthesis of 3-((4-amino-3-chlorophenoxy)methyl)-1H-indazole ("Indazokinib")

Materials:

-

Tert-butyl 3-((4-amino-3-chlorophenoxy)methyl)-1H-indazole-1-carboxylate (Intermediate 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Tert-butyl 3-((4-amino-3-chlorophenoxy)methyl)-1H-indazole-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Add trifluoroacetic acid (5.0 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the final product, "Indazokinib," as a solid.

Visualizations

Caption: Synthetic pathway for the hypothetical API "Indazokinib".

Caption: Experimental workflow for the synthesis of "Indazokinib".